molecular formula C22H19BrN4O B10877737 4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10877737
M. Wt: 435.3 g/mol
InChI Key: GOVUYAKLWQMLRK-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features a unique combination of bromophenyl, indole, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the indole moiety through Fischer indole synthesis. The pyrazolone ring can be constructed via cyclization reactions involving appropriate precursors. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, reagents, and catalysts that can be used in large-scale reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its unique combination of functional groups may impart biological activity, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl and indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the pyrazolone ring may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(3-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(3-methylphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of bromophenyl, indole, and pyrazolone moieties also provides a versatile scaffold for further functionalization and exploration of its properties.

Properties

Molecular Formula

C22H19BrN4O

Molecular Weight

435.3 g/mol

IUPAC Name

4-(3-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H19BrN4O/c1-13-19-20(26-25-13)22(28)27(21(19)14-5-4-6-16(23)11-14)10-9-15-12-24-18-8-3-2-7-17(15)18/h2-8,11-12,21,24H,9-10H2,1H3,(H,25,26)

InChI Key

GOVUYAKLWQMLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC(=CC=C5)Br

Origin of Product

United States

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